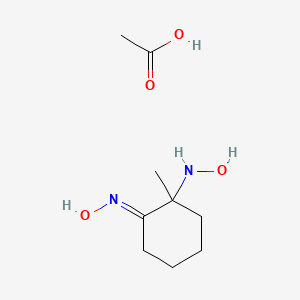
(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the introduction of fluorine atoms through fluorination reactions, which can be achieved using reagents such as elemental fluorine or fluorinating agents like xenon difluoride. The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Solvent extraction and chromatography techniques are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydroxyl groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,8Z)-matricaria acid methyl ester: A related compound with similar structural features, used in skin whitening applications.
(2Z,8Z)-2,8-decadiene-4,6-diynoate: Another structurally related compound, known for its unique chemical properties.
Uniqueness
(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione stands out due to its high degree of fluorination and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity
Propiedades
IUPAC Name |
(1Z,9Z)-4,4,5,5,6,6,7,7-octafluoro-1,10-dihydroxy-1,10-diphenyldeca-1,9-diene-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F8O4/c23-19(24,17(33)11-15(31)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18(34)12-16(32)14-9-5-2-6-10-14/h1-12,31-32H/b15-11-,16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMYTLBAXSNQA-NFLUSIDLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(C(C(C(C(=O)C=C(C2=CC=CC=C2)O)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(=O)/C=C(\O)/C2=CC=CC=C2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-4-ethoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5267391.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride](/img/structure/B5267395.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5267406.png)
![3-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5267411.png)
![(1R*,2R*,6S*,7S*)-4-(5-quinoxalinylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5267425.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetamide](/img/structure/B5267439.png)
![1-(4-fluorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B5267443.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5267454.png)

![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-3-ylmethanone](/img/structure/B5267471.png)
![5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide](/img/structure/B5267479.png)
![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5267489.png)
![(5E)-1-(2-fluorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5267499.png)

